1H-Indole, 5-nitro-1-(phenylsulfonyl)-
Overview
Description
1H-Indole, 5-nitro-1-(phenylsulfonyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound 1H-Indole, 5-nitro-1-(phenylsulfonyl)- is characterized by the presence of a nitro group at the 5-position and a phenylsulfonyl group at the 1-position of the indole ring. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the nitration of 1H-indole followed by sulfonylation. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the sulfonylation step involves the use of phenylsulfonyl chloride in the presence of a base such as pyridine . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1H-Indole, 5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole, 5-nitro-1-(phenylsulfonyl)- has diverse scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
1H-Indole, 5-nitro-1-(phenylsulfonyl)- can be compared with other indole derivatives such as:
1H-Indole, 5-nitro-1-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1H-Indole, 5-nitro-1-(tosyl)-: Contains a tosyl group, which is another sulfonyl derivative.
1H-Indole, 5-nitro-1-(benzylsulfonyl)-: Features a benzylsulfonyl group.
The uniqueness of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- lies in its specific structural modifications that impart distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-nitroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-16(18)12-6-7-14-11(10-12)8-9-15(14)21(19,20)13-4-2-1-3-5-13/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRECKBCSYNVPPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478946 | |
Record name | 1H-Indole, 5-nitro-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124400-51-7 | |
Record name | 1H-Indole, 5-nitro-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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